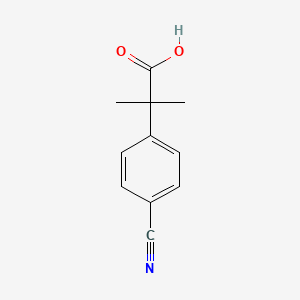
2-(4-Cyanophenyl)-2-methylpropansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyanophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H11NO2. This compound features a cyanophenyl group attached to a methylpropanoic acid moiety. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyanophenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a precursor for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and dyes
Wirkmechanismus
Target of Action
It’s known that this compound can be used as a nitrile precursor in organic synthesis .
Mode of Action
The mode of action of 2-(4-Cyanophenyl)-2-methylpropanoic acid involves its use as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts . This suggests that the compound interacts with its targets through chemical reactions facilitated by catalysts.
Biochemical Pathways
Its role as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines suggests that it may be involved in the formation of these heterocyclic compounds .
Result of Action
Its use as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines indicates that it contributes to the formation of these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with methyl acrylate in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) at room temperature . The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(4-Cyanophenyl)-2-methylpropanoic acid typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cyanophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanophenylacetic acid: Similar in structure but with an acetic acid moiety instead of a methylpropanoic acid group.
4-Cyanophenylhydrazinecarboxylate: Contains a hydrazinecarboxylate group instead of a methylpropanoic acid group.
Uniqueness
2-(4-Cyanophenyl)-2-methylpropanoic acid is unique due to its specific combination of a cyanophenyl group with a methylpropanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
2-(4-cyanophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGGHYKAYNGJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000804-51-2 |
Source


|
| Record name | 2-(4-cyanophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2356390.png)
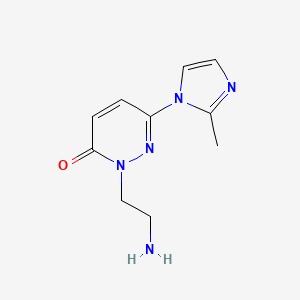
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2356393.png)
![1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2356396.png)
![2-[(5-bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethan-1-ol](/img/structure/B2356397.png)
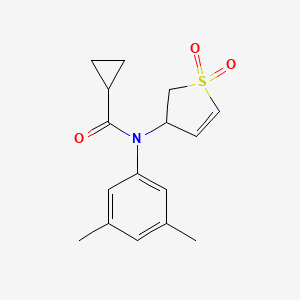
![2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2356401.png)
![5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2356403.png)
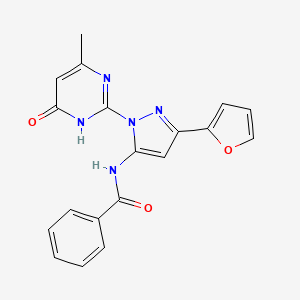

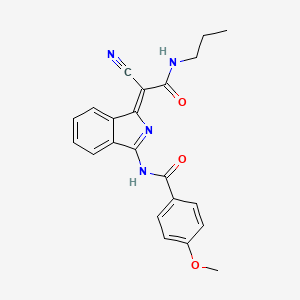

![N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2356412.png)
